N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide
Description
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and hydrazone functionalities
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-hydroxy-5-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H26N4O3/c1-18-9-14-24(31)21(15-18)17-27-29-26(33)23(28-25(32)20-7-5-4-6-8-20)16-19-10-12-22(13-11-19)30(2)3/h4-17,31H,1-3H3,(H,28,32)(H,29,33)/b23-16+,27-17+ |
InChI Key |
ZTKYDEXEBVTZQY-BQYSLQBPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxy-5-methylbenzaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide: Similar structure with a methoxy group instead of a methyl group.
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide: Lacks the methyl group on the benzylidene ring.
Uniqueness
The uniqueness of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxy-methylbenzylidene groups enhances its reactivity and potential for diverse applications .
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